molecular formula C16H14N2O4 B5419081 (2E)-3-[(2-methoxy-4-nitrophenyl)amino]-1-phenylprop-2-en-1-one

(2E)-3-[(2-methoxy-4-nitrophenyl)amino]-1-phenylprop-2-en-1-one

Cat. No.: B5419081
M. Wt: 298.29 g/mol
InChI Key: IYCTVSZYURLMAU-MDZDMXLPSA-N
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Description

(2E)-3-[(2-methoxy-4-nitrophenyl)amino]-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Properties

IUPAC Name

(E)-3-(2-methoxy-4-nitroanilino)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-22-16-11-13(18(20)21)7-8-14(16)17-10-9-15(19)12-5-3-2-4-6-12/h2-11,17H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCTVSZYURLMAU-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(2-methoxy-4-nitrophenyl)amino]-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxy-4-nitrobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as phase transfer catalysts can also enhance the reaction efficiency and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(2-methoxy-4-nitrophenyl)amino]-1-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

(2E)-3-[(2-methoxy-4-nitrophenyl)amino]-1-phenylprop-2-en-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its biological activities.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-[(2-methoxy-4-nitrophenyl)amino]-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one: Lacks the nitro and amino groups, resulting in different chemical properties and biological activities.

    (2E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one: Lacks the methoxy group, which affects its reactivity and applications.

    (2E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one: Similar structure but without the methoxy group, leading to different chemical behavior.

Uniqueness

The presence of the methoxy, nitro, and amino groups in (2E)-3-[(2-methoxy-4-nitrophenyl)amino]-1-phenylprop-2-en-1-one makes it unique compared to other chalcones. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in various fields.

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